molecular formula C16H23NO3 B14380285 1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene CAS No. 87991-65-9

1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene

Cat. No.: B14380285
CAS No.: 87991-65-9
M. Wt: 277.36 g/mol
InChI Key: NWXFDGUCIYUGRQ-UHFFFAOYSA-N
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Description

1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene is an organic compound that features a cyclohexyl group, a nitro group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 1-cyclohexyl-2-methylpropan-2-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Nitrophenol+1-Cyclohexyl-2-methylpropan-2-olThis compound\text{4-Nitrophenol} + \text{1-Cyclohexyl-2-methylpropan-2-ol} \rightarrow \text{this compound} 4-Nitrophenol+1-Cyclohexyl-2-methylpropan-2-ol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-aminophenol derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2-methyl-1-propanone
  • 1-Cyclohexyl-2-methyl-2-propanol
  • 4-Nitrophenol

Uniqueness

1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene is unique due to its combination of a cyclohexyl group, a nitro group, and a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87991-65-9

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-(1-cyclohexyl-2-methylpropan-2-yl)oxy-4-nitrobenzene

InChI

InChI=1S/C16H23NO3/c1-16(2,12-13-6-4-3-5-7-13)20-15-10-8-14(9-11-15)17(18)19/h8-11,13H,3-7,12H2,1-2H3

InChI Key

NWXFDGUCIYUGRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCCC1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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